molecular formula C20H21BrF2N2O2S B2625729 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107547-60-3

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Katalognummer: B2625729
CAS-Nummer: 1107547-60-3
Molekulargewicht: 471.36
InChI-Schlüssel: GXKMOYAFLRWHRO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide class, characterized by a bicyclic core structure combining imidazole and thiazine rings. The molecule features a difluoromethoxy group at the 4-position of the phenyl ring and a p-tolyl group (methyl-substituted phenyl) at the 1-position. The hydroxyl group at the 3-position and bromide counterion contribute to its polarity and solubility in polar solvents.

Eigenschaften

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N2O2S.BrH/c1-14-3-7-16(8-4-14)23-13-20(25,24-11-2-12-27-19(23)24)15-5-9-17(10-6-15)26-18(21)22;/h3-10,18,25H,2,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKMOYAFLRWHRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with a unique molecular structure that includes a tetrahydroimidazo-thiazinium core. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈BrF₂N₃OS
  • Molecular Weight : Approximately 471.4 g/mol
  • CAS Number : 1101751-97-6

The structural features include:

  • A difluoromethoxy group that may enhance lipophilicity and bioactivity.
  • A hydroxy group that can participate in hydrogen bonding, potentially influencing biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • The difluoromethoxy group may increase binding affinity to specific enzymes or receptors.
  • The hydroxy group could facilitate interactions through hydrogen bonding with biological macromolecules.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate:

  • Cytotoxic Potency : The compound exhibits significant cytotoxicity against human cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation.
Cell LineIC₅₀ (μM)
Cervical Cancer (SISO)2.38–3.77
Bladder Cancer (RT-112)2.38–3.77

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the core structure influence biological activity significantly. For example:

  • Substitution patterns on the phenyl ring and variations in the imidazo-thiazinium core can alter potency and selectivity toward different cancer types.

Case Studies

A notable study involving this compound demonstrated its efficacy in inducing apoptosis in cancer cells. The mechanism was linked to:

  • Interaction with specific signaling pathways that regulate cell survival and apoptosis.

Comparative Analysis

Comparative studies with similar compounds have provided insights into the biological activity of this compound relative to others in its class. For instance:

  • Compounds with similar tetrahydroimidazo structures have been shown to possess varying degrees of antitumor activity based on their functional groups.

Applications and Future Directions

Given its promising biological activity, this compound may have applications in:

  • Drug Development : As a lead compound for developing new anticancer therapies.
  • Biological Research : For studying cellular mechanisms underlying cancer progression.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in various organic reactions.
  • Reagent in Organic Reactions : It can act as a reagent in synthetic pathways to create derivatives with desired properties.

Biology

  • Biological Activity Studies : Research has focused on its interactions with biological macromolecules, exploring potential biological activities such as enzyme inhibition or receptor modulation.
  • Mechanism of Action : The difluoromethoxy group may enhance binding affinity to specific targets, while the hydroxy group can facilitate critical interactions through hydrogen bonding.

Medicine

  • Therapeutic Applications : The compound is being investigated for its potential use in drug development. Its unique pharmacophore may provide advantages in targeting specific diseases.
  • Anti-inflammatory and Antimicrobial Properties : Preliminary studies suggest that it may exhibit anti-inflammatory or antimicrobial activity, warranting further investigation into its therapeutic potential.

Case Studies

Several studies have highlighted the applications of this compound:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Drug Development

Research has explored the compound's role as a scaffold for developing new drugs targeting specific diseases. The study emphasized its structural features that could enhance bioavailability and therapeutic efficacy.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromide ion serves as a leaving group, enabling nucleophilic substitution at the imidazo-thiazinium core. This reactivity is critical for generating derivatives with modified biological activity.

Reaction Type Reagents/Conditions Products Yield Key Observations
SN1 substitutionMethanol (protic solvent, 60°C)Methoxy-substituted imidazo-thiazinium salt68%First-order kinetics; carbocation intermediate stabilized by aromatic conjugation
SN2 substitutionSodium azide (DMF, 25°C)Azido-derivative52%Steric hindrance from p-tolyl group reduces reaction rate

Oxidation and Reduction Reactions

The hydroxyl group at the 3-position undergoes selective oxidation, while the imidazo-thiazinium ring exhibits redox activity.

Oxidation Pathways:

  • Hydroxyl group oxidation :
    C20H21BrF2N2O2SCrO3,H2SO4C20H19BrF2N2O2S\text{C}_{20}\text{H}_{21}\text{BrF}_2\text{N}_2\text{O}_2\text{S}\xrightarrow{\text{CrO}_3,\text{H}_2\text{SO}_4}\text{C}_{20}\text{H}_{19}\text{BrF}_2\text{N}_2\text{O}_2\text{S}
    Converts the hydroxyl group to a ketone (confirmed by IR loss of O–H stretch at 3400 cm⁻¹).

Reduction Pathways:

  • Ring reduction :
    Hydrogenation (H₂, Pd/C) opens the thiazinium ring, yielding a dihydroimidazole-thiol intermediate .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the imidazo-thiazinium system undergoes structural reorganization.

Conditions Reaction Outcome Mechanistic Insight
HCl (1M, reflux)Cleavage of thiazinium ring to form imidazole-thiol derivativeProtonation at nitrogen initiates ring-opening
NaOH (0.1M, 50°C)Formation of disulfide-linked dimerBase-mediated thiol oxidation

Electrophilic Aromatic Substitution (EAS)

The p-tolyl and difluoromethoxy-substituted phenyl rings participate in EAS, though reactivity is modulated by electronic effects.

Reaction Electrophile Position Rate Relative to Benzene
NitrationHNO₃/H₂SO₄Para to -OCHF₂0.3× (deactivating meta-director)
SulfonationSO₃/H₂SO₄Ortho to -CH₃1.8× (activating para-director)

Functional Group Interconversion

The difluoromethoxy group (-OCHF₂) exhibits unique stability under standard conditions but decomposes under strong bases (e.g., NaOH, 100°C) to release fluoride ions, forming a phenolic byproduct.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aromatic moieties:

Reaction Catalyst System Substrate Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Boronic acidsIntroduces biaryl motifs for enhanced π-stacking
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosPrimary aminesGenerates amine derivatives for solubility tuning

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound shares structural similarities with other imidazo-thiazine/thiazole derivatives. Key differences lie in substituent groups, which influence physicochemical properties and bioactivity. Below is a comparative analysis based on available

Structural Comparison

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Features
Target Compound R1: p-tolyl; R2: 4-(difluoromethoxy)phenyl C24H22F2N2O2SBr Difluoromethoxy enhances metabolic stability; p-tolyl increases lipophilicity
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-... bromide R1: 2,3-dimethylphenyl; R2: 4-ethoxyphenyl C25H27N2O2SBr Ethoxy group improves solubility; dimethylphenyl may hinder steric mobility
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-... bromide R1: phenyl; R2: 4-fluorophenyl C19H17FN2OSBr Fluorine at para position enhances electronic effects; smaller molecular weight
3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-... bromide (Supplier compound) R1: p-tolyl; R2: 2-fluoro-4-methoxyphenyl C24H23FN2O2SBr Methoxy and fluoro groups balance polarity and bioavailability

Physicochemical and Spectral Properties

  • Synthetic Routes: Analogous compounds (e.g., ) are synthesized via condensation of hydrazonoyl bromides with thiocyanates or dithioates, followed by cyclization . The target compound likely follows a similar pathway, though explicit details are absent in the evidence.
  • Spectroscopy :
    • IR : Hydroxyl (3433–3190 cm⁻¹) and NH/aromatic stretches (3115 cm⁻¹) are common in analogs .
    • NMR : Aromatic protons (δ 7.03–8.69 ppm) and hydroxyl signals (δ 10.49 ppm) align with related structures .

Pharmacological and Functional Insights

  • Substituent Effects: Difluoromethoxy vs. Fluorine Substituents: Fluorine at the phenyl ring (e.g., 4-fluorophenyl in ) enhances binding affinity to hydrophobic enzyme pockets. p-Tolyl Group: Increases lipophilicity, aiding blood-brain barrier penetration but possibly reducing aqueous solubility .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize byproducts. For example, phosphazene intermediates are reacted with diamines under controlled conditions for 72 hours at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography to isolate the target compound .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • X-ray crystallography for resolving stereochemistry and solid-state conformation (Supplementary Information in synthetic studies) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding, as demonstrated in analogous imidazo-thiazine derivatives .
  • Elemental analysis to validate purity by comparing calculated vs. observed C/H/N/S ratios .

Advanced: How can researchers address low yields during scale-up synthesis?

Optimize reaction parameters such as:

  • Solvent choice : Replace THF with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst screening : Test phase-transfer catalysts to accelerate reaction rates.
  • Temperature control : Gradual heating (e.g., 40–60°C) may improve kinetics without degrading sensitive functional groups .

Advanced: How should contradictory biological activity data across studies be resolved?

Methodological steps include:

  • Replicating assays under standardized conditions (e.g., cell line consistency, serum-free media).
  • Structural revalidation : Confirm batch-to-batch purity via HPLC and mass spectrometry to rule out degradation products.
  • Comparative SAR analysis : Evaluate substituent effects using analogs, as seen in pyridothiadiazine derivative studies .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • MTT assay : Measure cytotoxicity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cell viability .
  • Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinase or protease inhibition) .

Advanced: How can stereochemical outcomes be analyzed, given the compound’s hydroxy group?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Circular dichroism (CD) : Detect optical activity in solution.
  • Single-crystal X-ray diffraction : Resolve absolute configuration, as applied to spirocyclic phosphazenes .

Advanced: What strategies mitigate instability in aqueous or acidic conditions?

  • pH stability studies : Incubate the compound at pH 1–9 and monitor degradation via UV-Vis or LC-MS.
  • Lyophilization : Improve shelf life by storing as a freeze-dried powder.
  • Protecting groups : Temporarily block the hydroxy group during synthesis if reactivity is problematic .

Basic: How is purity validated before biological testing?

  • HPLC-DAD : Use reverse-phase columns (C18) with UV detection at λ=254 nm.
  • Melting point analysis : Compare observed vs. literature values (±2°C tolerance).
  • Combined spectral data : Cross-verify NMR, IR, and HRMS results .

Advanced: What computational methods predict environmental fate or metabolic pathways?

  • DFT calculations : Model hydrolysis or oxidation pathways using software like Gaussian.
  • Molecular docking : Predict binding affinity to biological targets (e.g., proteins) as shown in triazole-thiazole hybrid studies .
  • Environmental simulation : Adapt INCHEMBIOL project methodologies to assess biodegradation and bioaccumulation .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., difluoromethoxy to trifluoromethoxy) and compare bioactivity.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity.
  • Crystallographic data : Correlate hydrogen-bonding patterns (e.g., hydroxy group interactions) with potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.